molecular formula C13H18INO B7936663 2-(Cyclohexylmethoxy)-5-iodoaniline

2-(Cyclohexylmethoxy)-5-iodoaniline

Cat. No.: B7936663
M. Wt: 331.19 g/mol
InChI Key: CICGZTIYBJBFHZ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-5-iodoaniline is an organic compound with a unique structure that includes a cyclohexylmethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)-5-iodoaniline typically involves a multi-step process. One common method is the nucleophilic substitution reaction where 2-(Cyclohexylmethoxy)aniline is reacted with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 2-(Cyclohexylmethoxy)aniline.

    Substitution: It can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange or nucleophiles like amines for aromatic substitution.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(Cyclohexylmethoxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylmethoxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    2-(Cyclohexylmethoxy)aniline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-Iodo-2-methoxyaniline: Contains a methoxy group instead of a cyclohexylmethoxy group, leading to variations in steric and electronic properties.

Uniqueness: 2-(Cyclohexylmethoxy)-5-iodoaniline is unique due to the combination of the cyclohexylmethoxy group and the iodine atom, which imparts distinct chemical and biological properties. This combination can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICGZTIYBJBFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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